2-Amino-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile 2-Amino-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile
Brand Name: Vulcanchem
CAS No.: 133894-39-0
VCID: VC7689982
InChI: InChI=1S/C12H17N3S/c1-11(2)5-7-8(6-13)10(14)16-9(7)12(3,4)15-11/h15H,5,14H2,1-4H3
SMILES: CC1(CC2=C(C(N1)(C)C)SC(=C2C#N)N)C
Molecular Formula: C12H17N3S
Molecular Weight: 235.35

2-Amino-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile

CAS No.: 133894-39-0

Cat. No.: VC7689982

Molecular Formula: C12H17N3S

Molecular Weight: 235.35

* For research use only. Not for human or veterinary use.

2-Amino-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile - 133894-39-0

Specification

CAS No. 133894-39-0
Molecular Formula C12H17N3S
Molecular Weight 235.35
IUPAC Name 2-amino-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carbonitrile
Standard InChI InChI=1S/C12H17N3S/c1-11(2)5-7-8(6-13)10(14)16-9(7)12(3,4)15-11/h15H,5,14H2,1-4H3
Standard InChI Key BIQIPEZBYIQBPM-UHFFFAOYSA-N
SMILES CC1(CC2=C(C(N1)(C)C)SC(=C2C#N)N)C

Introduction

Chemical Identity and Structural Characterization

Systematic Nomenclature and Molecular Formula

The compound is systematically named 2-amino-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile following IUPAC conventions . Its molecular formula is C₁₂H₁₇N₃S, with a molar mass of 235.35 g/mol . The structure features a tetrahydrothienopyridine core substituted with amino, tetramethyl, and cyano functional groups (Figure 1).

Table 1: Key Identifiers of the Compound

PropertyValueSource
CAS Registry Number133894-39-0
Molecular FormulaC₁₂H₁₇N₃S
Molar Mass235.35 g/mol
XLogP3-AA (Predicted)2.7
Hydrogen Bond Donors2
Hydrogen Bond Acceptors5

Stereochemical and Electronic Features

The molecule’s bicyclic system introduces conformational rigidity, while the cyano group at position 3 enhances electron-withdrawing characteristics. Computational analyses predict a XLogP3-AA value of 2.7, indicating moderate lipophilicity . The amino group at position 2 and the cyano group at position 3 create hydrogen-bonding sites critical for molecular interactions .

Synthetic Methodologies

Gewald Three-Component Reaction (G-3CR)

Reaction StepReagents/ConditionsYieldSource
CyclizationKetone, cyanoacetate, S₈60–75%
Nitrile InstallationKCN, DMF, 80°C45–50%
Cu(OAc)₂ CatalysisIsocyanate, THF, rt, 24h70–85%

Physicochemical and Pharmacokinetic Properties

Solubility and Lipophilicity

With a predicted aqueous solubility of 0.1 mg/mL and XLogP3-AA of 2.7 , the compound exhibits moderate membrane permeability but may require formulation optimization for oral bioavailability. The cyano group reduces polarity compared to carboxylate analogues (e.g., ethyl ester derivatives) .

Plasma Protein Binding (PPB)

While specific PPB data for this compound are unpublished, structurally related tetrahydrothienopyridines exhibit >90% binding to human serum albumin due to hydrophobic interactions . This suggests high PPB, necessitating free fraction corrections in pharmacokinetic models .

Biological Activity and Mechanisms

Cytotoxic Evaluation

In vitro screening against A549 (lung adenocarcinoma) and K562 (chronic myelogenous leukemia) cell lines revealed IC₅₀ values of 8–12 μM . Activity is attributed to intercalation or kinase inhibition, though target deconvolution remains ongoing.

Structure-Activity Relationships (SAR)

  • Cyano Group: Critical for cytotoxicity; replacement with carboxamide reduces potency by 3-fold .

  • Tetramethyl Substituents: Enhance metabolic stability by shielding the core from oxidative degradation .

  • Amino Group: Facilitates hydrogen bonding with biological targets, as seen in kinase inhibitors .

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